molecular formula C9H14N4O2 B13543312 2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B13543312
M. Wt: 210.23 g/mol
InChI Key: UXPYZYCYAWAHAX-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group and a 1,2,4-triazolyl group attached to a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with a suitable butanoic acid derivative, followed by the introduction of the 1,2,4-triazolyl group through a cyclization reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound shares the 1,2,4-triazolyl group but has a different backbone structure.

    Cyclopropylamine derivatives: These compounds share the cyclopropylamino group but differ in other structural aspects.

Uniqueness

2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is unique due to its combination of the cyclopropylamino and 1,2,4-triazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-(cyclopropylamino)-4-(1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C9H14N4O2/c14-9(15)8(12-7-1-2-7)3-4-13-6-10-5-11-13/h5-8,12H,1-4H2,(H,14,15)

InChI Key

UXPYZYCYAWAHAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CCN2C=NC=N2)C(=O)O

Origin of Product

United States

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